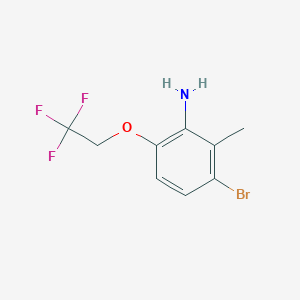
6-(2,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
6-(2,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-DPMT) is a synthetic compound that has been studied for its potential applications in scientific research. 6-DPMT has been used in a variety of studies, including those related to the synthesis of new compounds, the mechanism of action of drugs, and the biochemical and physiological effects of compounds.
Wissenschaftliche Forschungsanwendungen
Green Chemistry Synthesis
The compound serves as a key intermediate in the synthesis of dihydropyrano[2,3-c]pyrazoles , which are synthesized using a green chemistry approach. This involves a four-component reaction that operates under solvent-free conditions, contributing to environmental sustainability . The process is characterized by mild conditions, short reaction times, and high yields, making it an efficient method for creating these heterocyclic compounds.
Medicinal Chemistry
Dihydropyrano[2,3-c]pyrazoles, synthesized from this compound, exhibit a wide range of biological activities. They are known for their anti-microbial , anti-inflammatory , anti-cancer , bactericidal , molluscicidal , and kinase inhibitory activities . This makes the compound a valuable precursor in the development of new pharmaceuticals.
Catalyst Development
Research has shown that this compound can be used in the preparation of nano-eggshell/Ti (IV) catalysts. These catalysts are natural-based and highly compatible, offering a novel approach to catalysis in organic reactions .
Conformational Analysis
The compound’s derivatives have been studied for their conformational behavior using X-ray diffraction analysis, NMR, and IR spectroscopy . This research is crucial for understanding the structural properties of new medicinal compounds .
Organic Synthesis
Derivatives of 6-methyluracil, which include the compound , are used extensively in organic synthesis. They serve as a foundation for obtaining new medicinal compounds with a broad spectrum of biological activity .
Pharmaceutical Research
The introduction of substituents like thietane and amide groups into the 6-methyluracil molecule, which relates to our compound, leads to an increase in the spectrum of biological activity. This has implications for the development of compounds with antioxidant and anti-metastatic activity .
Environmental Safety
In the context of environmental safety, the compound’s role in the synthesis of heterocyclic molecules contributes to cleaner and safer chemical production methods. This aligns with the goals of reducing toxic waste and promoting safer industrial practices .
Eigenschaften
IUPAC Name |
6-(2,4-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOIKRSLKUNYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




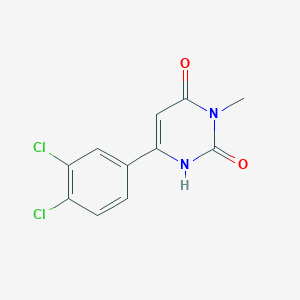

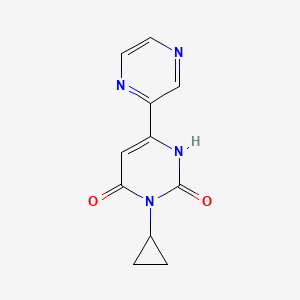


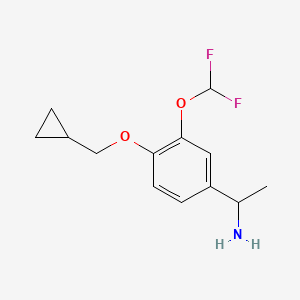

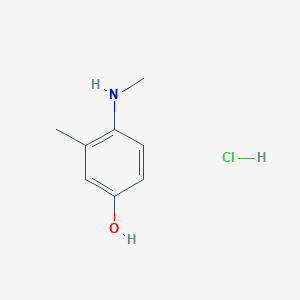
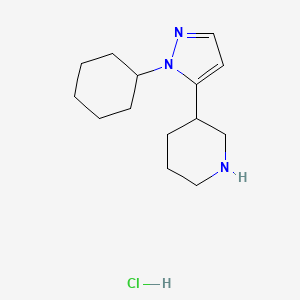
![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)

